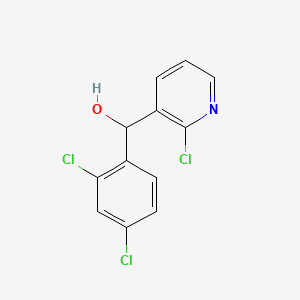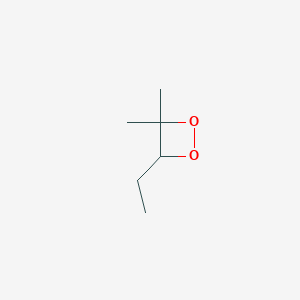
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . The structure of this compound consists of a quinoxaline ring with a phenyl group and an aldehyde group at specific positions, along with two oxygen atoms bonded to the nitrogen atoms in the pyrazine ring.
Métodos De Preparación
The synthesis of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide typically involves multi-step reactions. The oxidation of the nitrogen atoms in the pyrazine ring to form the 1,4-dioxide structure is a crucial step in the synthesis . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Análisis De Reacciones Químicas
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can convert the 1,4-dioxide structure back to the parent quinoxaline compound.
Substitution: The phenyl and aldehyde groups can be substituted with other functional groups to create novel derivatives with specific properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage in microbial and cancer cells, leading to cell death . It also interacts with various molecular targets, including proteins and enzymes involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is unique due to its specific structure and biological activities. Similar compounds include:
3-Methyl-2-quinoxalinacetyl-1,4-di-N-oxide (MEQ): Known for its antimicrobial properties.
3-Methyl-2-quinoxalinbenzenevinylketo-1,4-di-N-oxide (QCT): Exhibits antitumoral activities.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Isolated from natural sources and has antibiotic properties.
These compounds share the quinoxaline 1,4-dioxide core structure but differ in their substituents and specific biological activities.
Propiedades
Número CAS |
81485-18-9 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-carbaldehyde |
InChI |
InChI=1S/C15H10N2O3/c18-10-14-15(11-6-2-1-3-7-11)17(20)13-9-5-4-8-12(13)16(14)19/h1-10H |
Clave InChI |
FCZVWICVFFQUNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


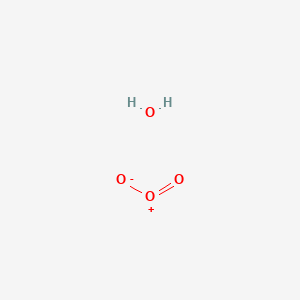
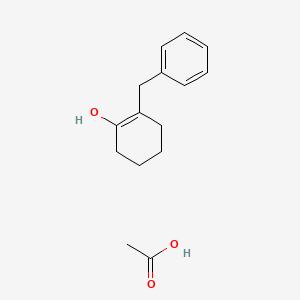
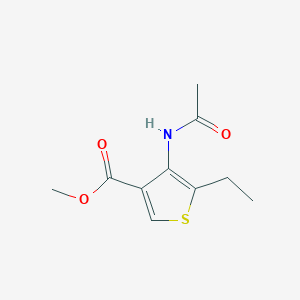

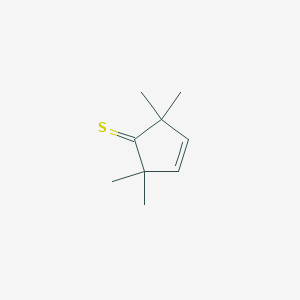
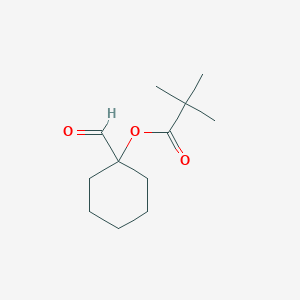
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)



![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)

